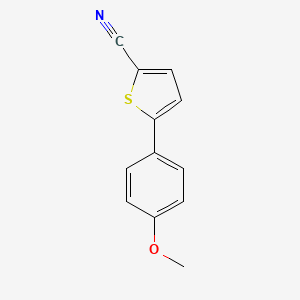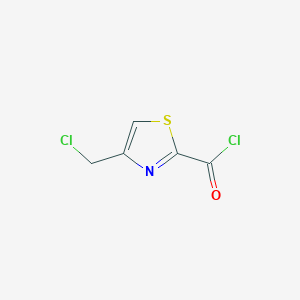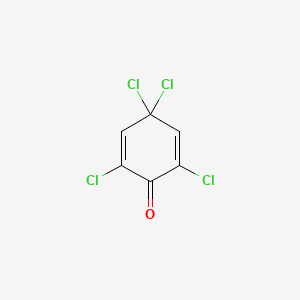
2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one
Descripción general
Descripción
“2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one” is a chemical compound . It is also known by its CAS number [20244-55-7] .
Synthesis Analysis
The synthesis of “2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one” involves heating acetic acid and introducing 2,4,6-trichlorophenol (2,4,6-TCP) into the continuously stirred solution. Chlorine is then introduced by adding sodium hypochlorite (NaOCl) stock solution. After allowing the solution to react for 20 minutes, it is cooled to room temperature. The product is precipitated by adding distilled water to the reaction solution, and separated by filtering .Molecular Structure Analysis
The molecular structure of “2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one” is characterized by a cyclohexadienone ring with four chlorine atoms attached .Aplicaciones Científicas De Investigación
Green Synthesis of Novel Compounds
The compound 2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one has been used in the green synthesis of novel chemical compounds. Tandon et al. (2012) demonstrated its use in an economical and environmentally friendly methodology for synthesizing 2,3,5,6-tetrakis (substituted thio)cyclohexa-2,5-diene-1,4-diones and related compounds, showing potential as antibacterial and antifungal agents (Tandon, Kumar, Mishra, & Shukla, 2012).
Molecular Building Blocks
This chemical is also explored as a molecular building block. Tibbelin et al. (2014) investigated compounds like 2,3,5,6-Tetraethyl-1,4-disilacyclohexa-2,5-dienes for their potential as novel building blocks in designing larger molecules with unique properties, especially in the context of neutral cyclic cross-hyperconjugation (Tibbelin et al., 2014).
Organic Acceptors in Chemistry
The compound serves as a base structure for developing strong organic acceptors. Reutenauer et al. (2007) conducted studies where donor-substituted cyanoalkynes were used to create derivatives that have significant applications in electronic materials and organic electronics (Reutenauer et al., 2007).
Synthesis of Cyclic Dicarboxylic Acid Imides
In another application, Salakhov et al. (2008) developed a procedure using this compound for synthesizing polychlorinated unsaturated cyclic dicarboxylic acid imides. This has implications in the development of polymers and advanced materials (Salakhov, Umaeva, & Alikhanova, 2008).
Electrophilic Properties in Chemical Reactions
Sander et al. (2000) explored its electrophilic properties, particularly in reactions with small molecules under matrix isolation conditions. Such studies are crucial for understanding reaction mechanisms and designing new chemical processes (Sander, Hübert, Kraka, Gräfenstein, & Cremer, 2000).
Macrocycles Synthesis
The chemical serves as a building block in the synthesis of macrocycles, as demonstrated by Srinivasan et al. (2003), who used its derivatives for creating novel macrocyclic structures with potential applications in host-guest chemistry and molecular recognition (Srinivasan, Sankararaman, Hopf, & Varghese, 2003).
Electrochemical Studies
Moiseeva et al. (2011) and Gavrilova et al. (2009) conducted electrochemical studies on derivatives of this compound, revealing insights into their reductive dehalogenation and potential applications in electrochemical synthesis (Moiseeva, Gavrilova, Beloglazkina, Krut’ko, & Zyk, 2011); (Gavrilova, Moiseeva, Beloglazkina, Gavrilov, & Zyk, 2009).
Photorearrangements
Suzuki et al. (2011) explored its photorearrangement properties, contributing to our understanding of photochemical reactions and their applications in developing photo-responsive materials (Suzuki, Imai, Wakabayashi, Arita, Johmoto, Uekusa, & Kobayashi, 2011).
Propiedades
IUPAC Name |
2,4,4,6-tetrachlorocyclohexa-2,5-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4O/c7-3-1-6(9,10)2-4(8)5(3)11/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZOCOUKAYTNJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CC1(Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942367 | |
| Record name | 2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one | |
CAS RN |
20244-55-7 | |
| Record name | 2,5-Cyclohexadien-1-one, 2,4,4,6-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020244557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-](/img/structure/B3049251.png)
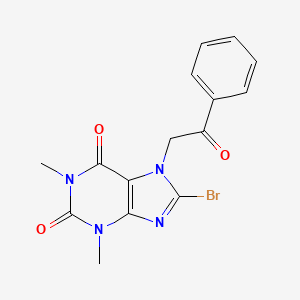


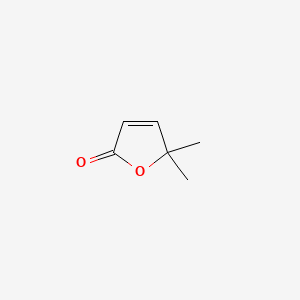
![[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one](/img/structure/B3049259.png)


